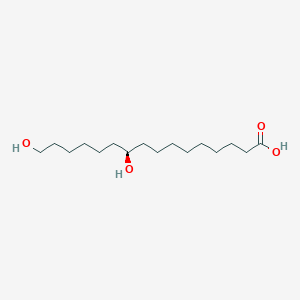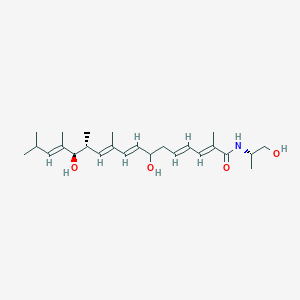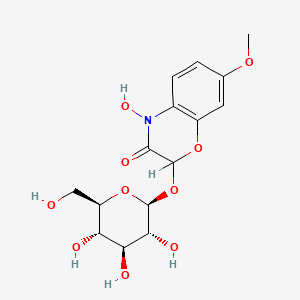
4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DIMBOA glucoside is a cyclic hydroxamic acid that is DIMBOA attached to a beta-D-glucopyranosyl residue at position 2 via a glycosidic linkage. It has a role as a plant metabolite. It is a cyclic hydroxamic acid, a benzoxazine and a beta-D-glucoside. It derives from a DIMBOA.
Aplicaciones Científicas De Investigación
Presence in Plants
Research has identified 1,4-Benzoxazine derivatives, including glucosides like 2-(2-hydroxy-7-methoxy-1,4-benzoxazin-3-one)β-D-glucopyranoside, in various plants such as corn, rye, wheat, and Coix Lachryma Jobi seedlings. These compounds appear in redox pairs and their relationship varies with the physiological conditions of the plant tissue (Hofman & Hofmanová, 1969).
Isolation from Plant Sources
The compound has been isolated from the roots of corn plants, identified through techniques like infrared, mass, nuclear magnetic resonance, and ultraviolet spectrophotometry (Gahagan & Mumma, 1967).
Biological Properties and Synthesis
Benzoxazinone derivatives exhibit biological properties like phytotoxicity, antimicrobial, antifeedant, antifungal, and insecticidal properties. These properties, along with methods for their synthetic obtention, have been a subject of research, highlighting their potential agronomic utility (Macias et al., 2006).
Inhibition of Glycosidases
Benzoxazine-based aglycones, including derivatives of this compound, have shown significant inhibition of glucosidase, suggesting their potential application in the treatment of type 2 diabetes (Bharathkumar et al., 2014).
Extraction and Quantification in Plants
Methods for the extraction and quantification of benzoxazinone derivatives in plants have been developed, demonstrating the effectiveness of pressurized liquid extraction and liquid chromatography-electrospray mass spectrometry (Villagrasa et al., 2006).
Role in Plant Defense
The compound's role in plant defense against insects, as well as its detoxification mechanisms in specialized insects, has been studied, providing insights into plant-insect interactions (Sasai et al., 2009).
Propiedades
Número CAS |
18607-79-9 |
|---|---|
Nombre del producto |
4-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside |
Fórmula molecular |
C15H19NO10 |
Peso molecular |
373.31 g/mol |
Nombre IUPAC |
4-hydroxy-7-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H19NO10/c1-23-6-2-3-7-8(4-6)24-15(13(21)16(7)22)26-14-12(20)11(19)10(18)9(5-17)25-14/h2-4,9-12,14-15,17-20,22H,5H2,1H3/t9-,10-,11+,12-,14+,15?/m1/s1 |
Clave InChI |
WTGXAWKVZMQEDA-XGHDNVSXSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)N(C(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
SMILES canónico |
COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O |
Sinónimos |
2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one 2-O-glucoside 2-O-glucopyranosyl-4-hydroxy-7-methoxy-1,4-benzoxazin-3-one DIMBOA-glc DIMBOAGlc |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




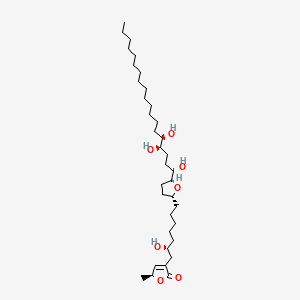

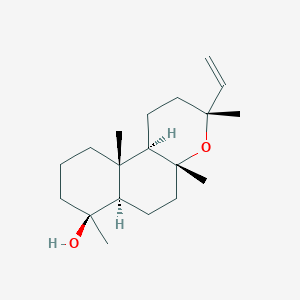
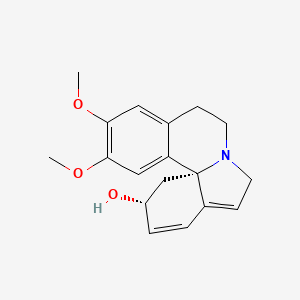


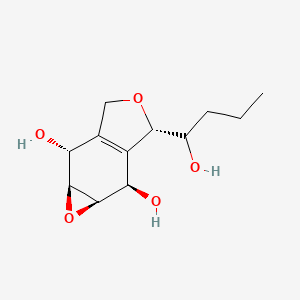

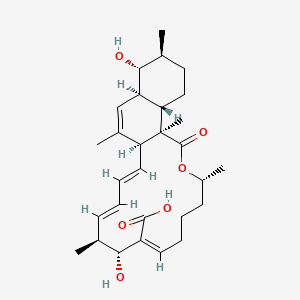
![3,5-diethyl-5-[(E)-4-ethyloct-5-enyl]furan-2-one](/img/structure/B1248135.png)
